molecular formula C11H16N2O B1529277 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol CAS No. 1257078-82-2

1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol

Cat. No.: B1529277
CAS No.: 1257078-82-2
M. Wt: 192.26 g/mol
InChI Key: QIAXXHVLJQQATR-UHFFFAOYSA-N
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Description

1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol (CAS 1257078-82-2) is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound is part of the pyrrolidine family, a saturated five-membered nitrogen heterocycle that is a highly privileged scaffold in medicinal chemistry and drug discovery . The pyrrolidine ring is valued for its sp3-hybridization, which allows for efficient exploration of the pharmacophore space and contributes to the stereochemistry of the molecule, often leading to improved solubility and target selectivity . The structure of this particular reagent incorporates a pyrrolidin-3-ol group, a common motif in bioactive molecules, linked to a 3-aminophenyl ring via a methylene bridge. This combination makes it a versatile building block for the synthesis of more complex molecules. Researchers can utilize this compound in the design and development of novel pharmacologically active agents, leveraging the pyrrolidine scaffold's proven utility in creating ligands for various biological targets . The presence of both amino and hydroxyl functional groups provides handles for further chemical modification and derivatization. This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate precautions and refer to the relevant safety data sheet (SDS) before use.

Properties

IUPAC Name

1-[(3-aminophenyl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-10-3-1-2-9(6-10)7-13-5-4-11(14)8-13/h1-3,6,11,14H,4-5,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAXXHVLJQQATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol, also referred to as (3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol, is a compound with significant biological interest due to its structural features that facilitate interactions with various biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a pyrrolidine ring bonded to a 3-aminophenyl group, which allows for the formation of hydrogen bonds and π-π interactions with target proteins. This unique structure contributes to its stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The aminophenyl group can engage in hydrogen bonding and π-π stacking with aromatic residues in protein active sites, while the pyrrolidine ring provides a rigid framework that enhances binding affinity.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrrolidine compounds exhibit notable antibacterial properties. For instance, studies on related pyrrolidine derivatives have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . Although specific data for this compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Enzyme Inhibition

The compound has been investigated as a ligand for enzyme-substrate interactions, particularly in the context of enzyme inhibition studies. Its ability to mimic natural substrates makes it valuable for probing active sites of enzymes involved in various metabolic pathways .

Case Studies

  • Enzyme Interaction Studies : A study highlighted the use of (3R)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol as a lead compound in enzyme inhibition assays. The compound demonstrated significant binding affinity towards certain kinases, indicating its potential as an inhibitor .
  • Antiparasitic Activity : In the context of antiparasitic research, modifications of similar compounds have shown promising results against Plasmodium falciparum, with IC50 values less than 10 nM reported for structurally related inhibitors . This suggests that this compound may also possess similar properties.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialMIC values: 0.0039 - 0.025 mg/mL against S. aureus and E. coli
Enzyme InhibitionSignificant binding affinity towards kinases
AntiparasiticIC50 < 10 nM for related compounds

Table 2: Comparison with Similar Compounds

CompoundStructure FeatureBiological Activity
1-(4-Amino-phenyl)-pyrrolidin-3-yl-amineSimilar aminophenyl groupEffective against MCH receptor
Pyrrolidine derivativesVarious substitutionsBroad-spectrum antimicrobial effects

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The phenyl ring's substitution pattern significantly impacts physicochemical properties and biological activity. Key analogs include:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Biological Target/Activity Evidence ID
1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol 3-NH₂ C₁₀H₁₄N₂O 178.23 Not explicitly stated
1-(3-Chloro-benzyl)pyrrolidin-3-ol 3-Cl C₁₁H₁₄ClNO 211.69 Not provided
1-(4-Amino-2-(trifluoromethyl)phenyl)pyrrolidin-3-ol 4-NH₂, 2-CF₃ C₁₁H₁₃F₃N₂O 246.23 Irritant (hazard class)
(S)-1-(2-Aminophenyl)pyrrolidin-3-ol 2-NH₂ C₁₀H₁₄N₂O 178.23 Not provided
5-(3-Methoxyphenyl)pyrrolidin-3-ol 3-OCH₃ C₁₁H₁₅NO₂ 193.24 Not provided

Key Observations :

  • Positional Effects: The 2-aminophenyl analog (CAS 20049-03-0) may exhibit distinct receptor binding compared to the 3-aminophenyl derivative due to spatial orientation differences.

Modifications on the Pyrrolidine Ring

Variations in the pyrrolidine scaffold influence conformational flexibility and target engagement:

Compound Name Pyrrolidine Modification Biological Activity Evidence ID
RG7774 (Triazolopyrimidine derivative) Triazolopyrimidine substitution CB2R agonist (retinal disease target)
PF-543 Derivatives Dimerization, sulfonyl groups SK1 inhibition (antitumor activity)
1a/1b (Oxadiazole derivatives) Phenylethyl-pyrrolidine linkage Antiviral (structure–activity explored)

Key Observations :

  • Complex Substitutions : RG7774’s triazolopyrimidine group confers selectivity for CB2 receptors over CB1, avoiding psychotropic effects .
  • Dimerization: PF-543 dimer derivatives (e.g., compound 3 in ) enhance antitumor efficacy in non-small cell lung cancer via SK1 inhibition.

Stereochemical Considerations

Enantiomeric forms of pyrrolidin-3-ol derivatives are critical for activity:

  • 1a vs.
  • RG7774 : The (S)-enantiomer of pyrrolidin-3-ol is retained in the triazolopyrimidine scaffold for CB2R agonism .

Preparation Methods

Ring Closure and Intermediate Formation

A common approach to synthesize pyrrolidin-3-ol derivatives involves a ring closure reaction between suitable starting materials, such as amino acids or hydroxy acids, and amines.

  • Example from Patent CN113321605A :
    A ring closure reaction between malic acid (compound I) and methylamine (compound II) in an organic solvent (toluene, xylene, or chlorobenzene) under reflux leads to the formation of a cyclic intermediate (compound III), such as 3-hydroxy-1-methylcyclobutanediamide. This intermediate is crystalline, facilitating purification and improving overall yield.
    Reaction conditions:
    • Solvent: Toluene/xylene/chlorobenzene (~420 g per batch)
    • Temperature: Reflux for 10–18 hours
    • Molar ratio: Approximately 1 mole malic acid to 1 mole methylamine aqueous solution (40%)
    • Workup: Cooling, solvent removal, recrystallization with propanol and n-heptane to isolate intermediate solid

      This step ensures high purity and crystallinity of the intermediate, which is crucial for subsequent reduction steps.

Reduction to Pyrrolidin-3-ol Derivative

The intermediate undergoes reduction to yield the pyrrolidin-3-ol derivative. The choice of reducing agent is critical for safety, selectivity, and yield.

  • Preferred Reducing Agents : Sodium borohydride, potassium borohydride, boron trifluoride-etherate, and boron tribromide-etherate are favored over hazardous reagents like lithium aluminum hydride or red aluminum, improving process safety and stability.

  • Typical Reduction Procedure :

    • Under inert atmosphere and cooling (-10 to 10 °C), the reducing agent is added to tetrahydrofuran (THF).
    • Dimethyl sulfate is added dropwise, followed by heat preservation and controlled temperature elevation (10 to 50 °C).
    • A mixture of the intermediate, trimethyl borate, and THF is added dropwise at 0 to 50 °C.
    • After reaction completion, hydrochloric acid solution is added under ice bath conditions to quench the reaction.
    • The mixture is concentrated to remove THF, extracted with ethyl acetate, and purified by distillation under reduced pressure to isolate the pyrrolidin-3-ol derivative.
  • Yields and Purity : Yields typically range from 60% to 70%, with purity exceeding 99% by HPLC analysis.

Alternative Industrial-Scale Method Using Catalytic Hydrogenation

Another method involves catalytic hydrogenation of precursor amines with formaldehyde and hydrogen in the presence of metal catalysts.

  • Patent CN108698989B describes an industrial process where a compound (II) reacts with formaldehyde and hydrogen over a metal catalyst in a solvent. The formaldehyde is used in excess (1 to 5 moles per mole of compound II) to form a mixture containing the target compound (I).
  • This mixture is further treated with hydrogen and secondary amines (such as diethylamine, pyrrolidine, piperidine) over a metal catalyst to enhance selectivity.
  • After catalyst removal, distillation yields the purified pyrrolidin-3-ol derivative.
  • This method is suitable for large-scale production and offers advantages in terms of catalytic efficiency and scalability.

Specific Synthesis of 3-Hydroxy-1-methylpyrrolidine (Related Compound)

A detailed example from ChemicalBook describes synthesis of 3-hydroxy-1-methyl tetrahydropyrrole (1-methyl-3-pyrrolidinol):

  • React 40 wt% aqueous monomethylamine with 1,4-dichloro-2-butanol dropwise at 10–15 °C.
  • Transfer to an autoclave, pressurize to ~1 MPa, heat to 120 °C and stir for 10 hours.
  • After reaction completion, add sodium hydroxide to liberate methylamine gas and precipitate solids.
  • Filter, dry, and purify by vacuum distillation to obtain 3-hydroxy-1-methyl tetrahydropyrrole with 64.8% yield and 99.3% purity (HPLC).

This method highlights the use of halohydrin precursors and amines under pressurized and heated conditions to form the pyrrolidin-3-ol ring system.

Comparative Data Table of Preparation Methods

Method Type Key Reagents & Conditions Advantages Yield (%) Purity (%) Scale Suitability Reference
Ring Closure + Borohydride Reduction Malic acid + methylamine; Toluene reflux; NaBH4 or BF3-etherate reduction in THF Mild reducing agents; crystalline intermediate; safer process 60–70 >99 Lab to pilot scale
Catalytic Hydrogenation Compound II + formaldehyde + H2; metal catalyst; secondary amines Industrial scale; catalytic efficiency; scalable Not specified High Industrial scale
Halohydrin + Amine Autoclave Reaction 1,4-dichloro-2-butanol + monomethylamine; 120 °C, 1 MPa autoclave Direct ring formation; high purity product ~65 99.3 Pilot scale

Research Findings and Notes

  • The choice of solvent (toluene, xylene, chlorobenzene) and reaction temperature/time in the ring closure step significantly affects the crystallinity and purity of the intermediate, which in turn influences the final product yield and purity.

  • Use of safer reducing agents (borohydrides, boron trifluoride complexes) reduces hazards compared to traditional hydride reagents, which are pyrophoric and difficult to handle on scale.

  • Catalytic hydrogenation methods provide an alternative route with potential for continuous processing and better environmental profiles, leveraging metal catalysts and secondary amines to improve selectivity.

  • The halohydrin route offers a straightforward synthetic pathway but requires pressurized equipment and careful control of reaction parameters to avoid side reactions.

  • Purification typically involves solvent extraction, crystallization of intermediates, and vacuum distillation of the final product to achieve high purity suitable for pharmaceutical or specialty chemical applications.

Q & A

Q. What are the common synthetic routes for 1-[(3-Aminophenyl)methyl]pyrrolidin-3-ol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution or reductive amination, to functionalize the pyrrolidine and benzylamine moieties. Key variables such as temperature (80–120°C), catalyst selection (e.g., palladium for cross-coupling), and solvent polarity significantly impact yield and purity. For example, optimizing catalyst loading (5–10 mol%) and reaction time (12–24 hours) can enhance efficiency . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound.

Q. How is the structural identity of this compound confirmed?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR verify proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, pyrrolidine CH2_2 at δ 2.5–3.5 ppm) and carbon backbone .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 219.15) and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3400 cm1^{-1}, O-H at ~3200 cm1^{-1}) .

Q. What preliminary biological assays are recommended to assess its bioactivity?

Initial screening includes:

  • Enzyme Inhibition Assays : Test against targets like kinases or GPCRs using fluorescence-based readouts.
  • Cytotoxicity Studies : MTT assays on cell lines (e.g., HEK293, HeLa) to evaluate IC50_{50} values .
  • Binding Affinity : Surface plasmon resonance (SPR) or radioligand displacement assays for receptor interactions .

Advanced Research Questions

Q. How can stereochemical synthesis and enantiomer separation be achieved for chiral analogs?

Chiral resolution methods include:

  • Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) during synthesis to induce enantioselectivity .
  • Chiral HPLC : Employ columns like Chiralpak AD-H with hexane/isopropanol mobile phases to separate enantiomers. Retention times and circular dichroism (CD) spectra validate configurations .
  • Crystallography : X-ray diffraction of single crystals confirms absolute stereochemistry .

Q. What strategies address contradictions in reported biological activity data?

  • Meta-Analysis : Compare datasets across studies, adjusting for variables like cell type, assay conditions, and compound purity.
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing -NH2_2 with -Cl or -CF3_3) to isolate pharmacophoric groups .
  • Dose-Response Curves : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

Q. How can computational methods guide the design of analogs with improved pharmacokinetic properties?

  • Molecular Docking : Predict binding modes to target proteins (e.g., serotonin receptors) using software like AutoDock Vina .
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP < 3), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .
  • QSAR Modeling : Correlate structural descriptors (e.g., polar surface area, H-bond donors) with bioactivity to prioritize analogs .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Storage : Store at -20°C under inert gas (argon) in amber vials to prevent oxidation and photodegradation.
  • Safety Protocols : Use PPE (gloves, goggles) and fume hoods due to irritant risks (Xi hazard symbol) .
  • Stability Testing : Monitor decomposition via HPLC over 6–12 months under varying conditions (pH, temperature) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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